molecular formula C25H22FN3O5S B2571905 (2Z)-2-[(3,4-dimethylbenzenesulfonamido)imino]-N-(4-fluorophenyl)-8-methoxy-2H-chromene-3-carboxamide CAS No. 866348-19-8

(2Z)-2-[(3,4-dimethylbenzenesulfonamido)imino]-N-(4-fluorophenyl)-8-methoxy-2H-chromene-3-carboxamide

Cat. No.: B2571905
CAS No.: 866348-19-8
M. Wt: 495.53
InChI Key: SVUGQEOTTPVWKA-FVDSYPCUSA-N
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Description

(2Z)-2-[(3,4-dimethylbenzenesulfonamido)imino]-N-(4-fluorophenyl)-8-methoxy-2H-chromene-3-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a chromene core, which is known for its diverse biological activities, and is functionalized with sulfonamido, fluorophenyl, and methoxy groups, enhancing its chemical reactivity and potential utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(3,4-dimethylbenzenesulfonamido)imino]-N-(4-fluorophenyl)-8-methoxy-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxyacetophenone derivative, under acidic or basic conditions.

    Introduction of the Sulfonamido Group: The sulfonamido group can be introduced via a sulfonation reaction using 3,4-dimethylbenzenesulfonyl chloride and an appropriate amine.

    Formation of the Imino Group: The imino group can be formed through a condensation reaction between the sulfonamido derivative and an appropriate aldehyde or ketone.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using 4-fluoroaniline.

    Methoxylation: The methoxy group can be introduced through a methylation reaction using a suitable methylating agent, such as dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and imino groups, leading to the formation of corresponding oxides or imines.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions (e.g., acidic or basic environments).

Major Products

    Oxidation: Formation of oxides or imines.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: The compound’s structural features suggest potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.

Industry

    Polymer Chemistry: The compound can be incorporated into polymer matrices to enhance their mechanical or thermal properties.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of (2Z)-2-[(3,4-dimethylbenzenesulfonamido)imino]-N-(4-fluorophenyl)-8-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamido and imino groups can form hydrogen bonds or electrostatic interactions with active sites, while the fluorophenyl and methoxy groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen Bromide: Another quaternary ammonium compound used as a disinfectant and antiseptic.

    (3-Chloropropyl)trimethoxysilane: An organosilane used in surface modification and material science.

Uniqueness

(2Z)-2-[(3,4-dimethylbenzenesulfonamido)imino]-N-(4-fluorophenyl)-8-methoxy-2H-chromene-3-carboxamide is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and potential applications. Its chromene core, coupled with sulfonamido, fluorophenyl, and methoxy groups, distinguishes it from other compounds and enhances its utility in various scientific and industrial fields.

Properties

IUPAC Name

(2Z)-2-[(3,4-dimethylphenyl)sulfonylhydrazinylidene]-N-(4-fluorophenyl)-8-methoxychromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN3O5S/c1-15-7-12-20(13-16(15)2)35(31,32)29-28-25-21(24(30)27-19-10-8-18(26)9-11-19)14-17-5-4-6-22(33-3)23(17)34-25/h4-14,29H,1-3H3,(H,27,30)/b28-25-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVUGQEOTTPVWKA-FVDSYPCUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NN=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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